Cas no 2228751-60-6 (1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol)

1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol 化学的及び物理的性質
名前と識別子
-
- 1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol
- EN300-1761588
- [1-(3,5-difluoropyridin-4-yl)cyclopropyl]methanol
- 2228751-60-6
-
- インチ: 1S/C9H9F2NO/c10-6-3-12-4-7(11)8(6)9(5-13)1-2-9/h3-4,13H,1-2,5H2
- InChIKey: YDJSLRIDLKDTCY-UHFFFAOYSA-N
- ほほえんだ: FC1C=NC=C(C=1C1(CO)CC1)F
計算された属性
- せいみつぶんしりょう: 185.06522023g/mol
- どういたいしつりょう: 185.06522023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 33.1Ų
1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1761588-1.0g |
[1-(3,5-difluoropyridin-4-yl)cyclopropyl]methanol |
2228751-60-6 | 1g |
$1442.0 | 2023-06-03 | ||
Enamine | EN300-1761588-0.5g |
[1-(3,5-difluoropyridin-4-yl)cyclopropyl]methanol |
2228751-60-6 | 0.5g |
$1385.0 | 2023-09-20 | ||
Enamine | EN300-1761588-10.0g |
[1-(3,5-difluoropyridin-4-yl)cyclopropyl]methanol |
2228751-60-6 | 10g |
$6205.0 | 2023-06-03 | ||
Enamine | EN300-1761588-2.5g |
[1-(3,5-difluoropyridin-4-yl)cyclopropyl]methanol |
2228751-60-6 | 2.5g |
$2828.0 | 2023-09-20 | ||
Enamine | EN300-1761588-5.0g |
[1-(3,5-difluoropyridin-4-yl)cyclopropyl]methanol |
2228751-60-6 | 5g |
$4184.0 | 2023-06-03 | ||
Enamine | EN300-1761588-0.1g |
[1-(3,5-difluoropyridin-4-yl)cyclopropyl]methanol |
2228751-60-6 | 0.1g |
$1269.0 | 2023-09-20 | ||
Enamine | EN300-1761588-0.05g |
[1-(3,5-difluoropyridin-4-yl)cyclopropyl]methanol |
2228751-60-6 | 0.05g |
$1212.0 | 2023-09-20 | ||
Enamine | EN300-1761588-0.25g |
[1-(3,5-difluoropyridin-4-yl)cyclopropyl]methanol |
2228751-60-6 | 0.25g |
$1328.0 | 2023-09-20 | ||
Enamine | EN300-1761588-10g |
[1-(3,5-difluoropyridin-4-yl)cyclopropyl]methanol |
2228751-60-6 | 10g |
$6205.0 | 2023-09-20 | ||
Enamine | EN300-1761588-1g |
[1-(3,5-difluoropyridin-4-yl)cyclopropyl]methanol |
2228751-60-6 | 1g |
$1442.0 | 2023-09-20 |
1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol 関連文献
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
1-(3,5-difluoropyridin-4-yl)cyclopropylmethanolに関する追加情報
Introduction to 1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol (CAS No. 2228751-60-6)
1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol (CAS No. 2228751-60-6) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of fluorinated pyridine derivatives, which have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
The chemical structure of 1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol is characterized by a cyclopropyl ring attached to a methanol group and a 3,5-difluoropyridine moiety. The presence of fluorine atoms in the pyridine ring imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. These properties make it an attractive candidate for drug discovery and development.
Recent research has highlighted the potential of 1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
In addition to its anti-inflammatory properties, 1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol has shown promise in antiviral research. A study conducted by a team of researchers at a leading pharmaceutical institute demonstrated that this compound effectively inhibits the replication of several RNA viruses, including influenza and coronaviruses. The antiviral activity is attributed to its ability to interfere with viral entry and replication processes within host cells.
The anticancer potential of 1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol has also been explored in preclinical studies. Research published in Cancer Research indicated that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the activation of caspase-dependent pathways and the disruption of mitochondrial membrane potential. These findings suggest that 1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol could be a valuable lead compound for developing novel anticancer agents.
The synthesis of 1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the coupling of 3,5-difluoropyridine with an appropriate cyclopropyl derivative followed by reduction to form the methanol group. The synthetic process can be optimized to achieve high yields and purity, making it suitable for large-scale production.
In terms of safety and toxicity, preliminary studies have shown that 1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol exhibits low toxicity in vitro and in animal models. However, further comprehensive toxicological evaluations are necessary to ensure its safety for human use. These assessments will include detailed investigations into pharmacokinetics, metabolism, and potential side effects.
The future prospects for 1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol are promising. Ongoing clinical trials are evaluating its efficacy and safety in treating various diseases such as inflammatory disorders, viral infections, and cancer. If these trials yield positive results, this compound could become a valuable addition to the therapeutic arsenal available to healthcare professionals.
In conclusion, 1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol (CAS No. 2228751-60-6) is a multifaceted compound with significant potential in medicinal chemistry. Its unique chemical structure and diverse biological activities make it an exciting candidate for further research and development. As more studies are conducted and clinical trials progress, it is likely that this compound will play an increasingly important role in advancing medical treatments for various conditions.
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